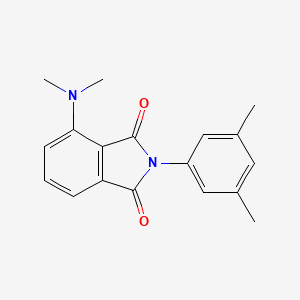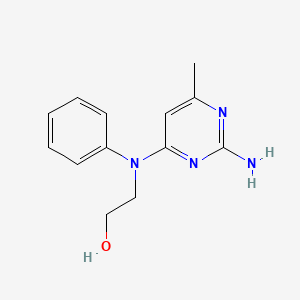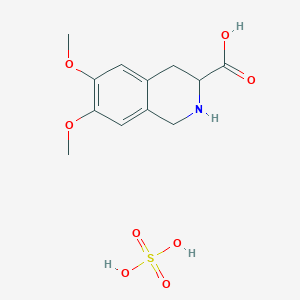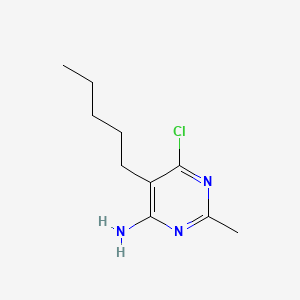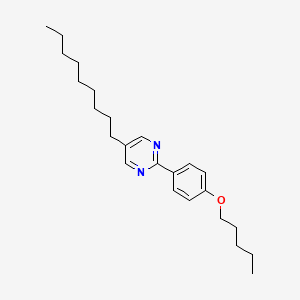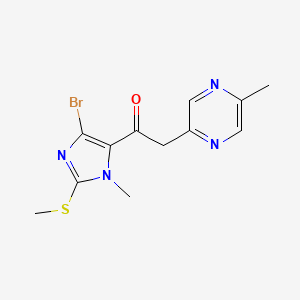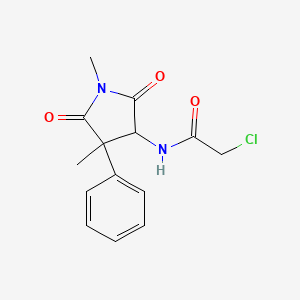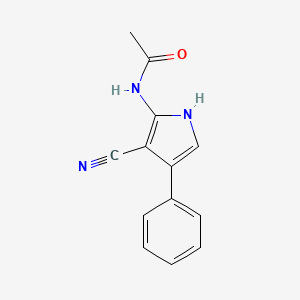
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It features a pyrrole ring substituted with a cyano group and a phenyl group, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions, which are economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Reaction conditions often involve boiling ethanol as a solvent .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives .
Aplicaciones Científicas De Investigación
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s cyano and acetamide groups play a crucial role in its reactivity and biological activity . detailed studies on its specific molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide include other cyanoacetamides and pyrrole derivatives, such as:
- N-(3-cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl)acetamide
- N-(3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-thienyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and a phenyl group makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
54760-14-4 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N3O/c1-9(17)16-13-11(7-14)12(8-15-13)10-5-3-2-4-6-10/h2-6,8,15H,1H3,(H,16,17) |
Clave InChI |
RPVHKLUSNRRNNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=CN1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


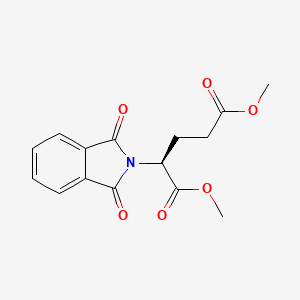
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
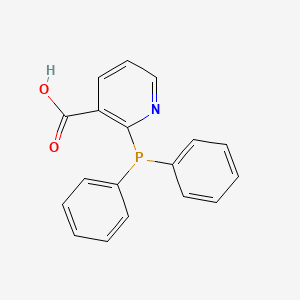
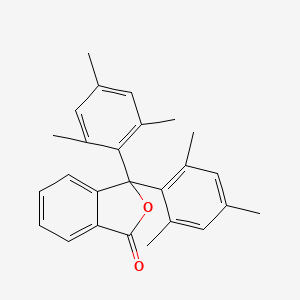
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
